- Pd-Catalyzed C-H Arylation of Benzothiazoles with Diaryliodonium Salt: One-Pot Synthesis of 2-Arylbenzothiazoles, Asian Journal of Organic Chemistry, 2017, 6(2), 184-188

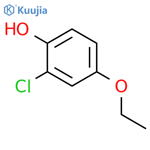

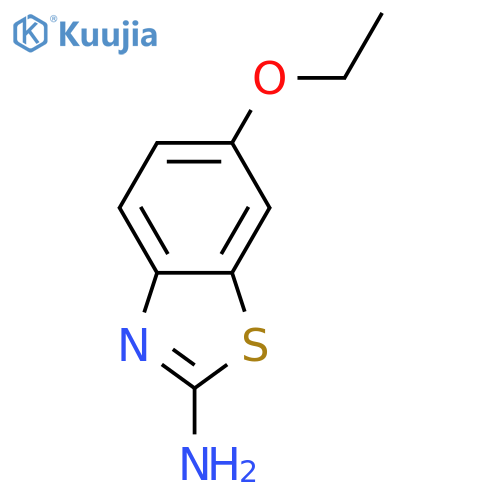

Cas no 94-45-1 (6-ethoxy-1,3-benzothiazol-2-amine)

94-45-1 structure

상품 이름:6-ethoxy-1,3-benzothiazol-2-amine

6-ethoxy-1,3-benzothiazol-2-amine 화학적 및 물리적 성질

이름 및 식별자

-

- 2-Amino-6-ethoxybenzothiazole

- 6-ethoxybenzothiazol-2-ylamine

- 2-AMINO-6-ETHOXYBENZOTHIAZOLE HYDROCHLORIDE

- 6-ethoxy-1,3-benzothiazol-2-amine

- 6-Ethoxy-benzothiazol-2-ylamine

- 6-Ethoxy-2-benzothiazolamine

- 2-Benzothiazolamine, 6-ethoxy-

- 6-Ethoxy-2-aminobenzothiazole

- Benzothiazole, 2-amino-6-ethoxy-

- 6-ethoxybenzo[d]thiazol-2-amine

- KOYJWFGMEBETBU-UHFFFAOYSA-N

- D621HZ191D

- 6-ethoxybenzothiazole-2-ylamine

- Amino-6-ethoxybenzothiazole, 2-

- NSC28731

- 2-Benzothiazolamine, 6-ethoxy- (9CI)

- DSSTox_CID_4481

- 6-Ethoxy-2-benzothiazolamine (ACI)

- Benzothiazole, 1-amino-5-ethoxy- (3CI)

- Benzothiazole, 2-amino-6-ethoxy- (6CI, 7CI, 8CI)

- (6-Ethoxybenzothiazol-2-yl)amine

- 6-Ethoxy-1,3-benzothiazol-2-ylamine

- NSC 28731

- EINECS 202-333-9

- SCHEMBL233589

- NSC-28731

- DTXCID004481

- ALBB-032571

- NS00040405

- EN300-16913

- D82450

- AS-15453

- NCGC00091160-02

- AKOS000104167

- A0716

- DTXSID9024481

- 2-Amino-6-ethoxybenzothiazole, technical grade

- UNII-D621HZ191D

- 6-Ethoxy-1,3-benzothiazol-2-amine #

- UPCMLD0ENAT5678737:001

- DB-000683

- AE-641/00784023

- Z56821892

- 6-ETHOXYBENZO(D)THIAZOL-2-AMINE

- CAS-94-45-1

- NCGC00258195-01

- MFCD00005788

- PD145341

- 2-amino-6-ethoxy-benzothiazole

- CHEMBL565755

- F1911-0015

- NCGC00091160-01

- BENZOTHIAZOLE, 1-AMINO-5-ETHOXY-

- SY049327

- CS-0070177

- Tox21_200641

- NCGC00091160-03

- 94-45-1

- STK345978

- Q27890210

- Oprea1_138686

- BIDD:GT0221

- InChI=1/C9H10N2OS/c1-2-12-6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11

-

- MDL: MFCD00005788

- 인치: 1S/C9H10N2OS/c1-2-12-6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11)

- InChIKey: KOYJWFGMEBETBU-UHFFFAOYSA-N

- 미소: N1C2C(=CC(=CC=2)OCC)SC=1N

계산된 속성

- 정밀분자량: 194.05100

- 동위원소 질량: 194.051

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 4

- 중원자 수량: 13

- 회전 가능한 화학 키 수량: 2

- 복잡도: 179

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 76.4

- 표면전하: 0

- 소수점 매개변수 계산 참조값(XlogP): 2.8

- 상호 변형 이기종 수량: 2

실험적 성질

- 색과 성상: Powder

- 밀도: 1.2164 (rough estimate)

- 융해점: 162.0 to 166.0 deg-C

- 비등점: 356.1 °C at 760 mmHg

- 플래시 포인트: 169.1 °C

- 굴절률: 1.6800 (estimate)

- 수용성: <0.1 g/100 mL at 23 ºC

- 안정성: Stable. Incompatible with strong oxidizing agents.

- PSA: 76.38000

- LogP: 2.85840

- 용해성: 미확정

- FEMA: 2420

6-ethoxy-1,3-benzothiazol-2-amine 보안 정보

-

기호:

- 제시어:경고

- 신호어:Warning

- 피해 선언: H315-H319-H341

- 경고성 성명: P201-P202-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P308+P313-P405-P501

- 위험물 운송번호:NONH for all modes of transport

- WGK 독일:3

- 위험 범주 코드: 20/21/22-36/37/38

- 보안 지침: S26-S36

-

위험물 표지:

- 저장 조건:Store at room temperature

- 위험 용어:R20/21/22; R36/37/38

6-ethoxy-1,3-benzothiazol-2-amine 세관 데이터

- 세관 번호:2934999090

- 세관 데이터:

중국 세관 번호:

2934999090개요:

293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

신고 요소:

제품 이름, 어셈블리 컨텐트, 사용

요약:

293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

6-ethoxy-1,3-benzothiazol-2-amine 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-24854-5.0g |

6-ethoxy-1,3-benzothiazol-2-amine |

94-45-1 | 95% | 5.0g |

$29.0 | 2023-02-14 | |

| Enamine | EN300-16913-0.25g |

6-ethoxy-1,3-benzothiazol-2-amine |

94-45-1 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| Chemenu | CM158375-500g |

6-Ethoxy-1,3-benzothiazol-2-amine |

94-45-1 | 95% | 500g |

$443 | 2024-07-19 | |

| Ambeed | A748612-25g |

2-Amino-6-ethoxybenzothiazole |

94-45-1 | 97% | 25g |

$20.0 | 2025-02-21 | |

| Life Chemicals | F1911-0015-10g |

6-ethoxy-1,3-benzothiazol-2-amine |

94-45-1 | 95% | 10g |

$84.0 | 2023-09-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0716-500g |

6-ethoxy-1,3-benzothiazol-2-amine |

94-45-1 | 97.0%(T) | 500g |

¥3990.0 | 2022-06-10 | |

| Alichem | A059002962-1000g |

2-Amino-6-ethoxybenzothiazole |

94-45-1 | 95% | 1000g |

$512.82 | 2023-08-31 | |

| abcr | AB131361-500 g |

2-Amino-6-ethoxybenzothiazole, 97%; . |

94-45-1 | 97% | 500 g |

€510.60 | 2023-07-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A22450-5mg |

6-Ethoxy-1,3-benzothiazol-2-amine |

94-45-1 | ,HPLC≥99% | 5mg |

¥288.0 | 2023-09-09 | |

| eNovation Chemicals LLC | D961267-100g |

2-Benzothiazolamine, 6-ethoxy- |

94-45-1 | 97% | 100g |

$85 | 2024-06-06 |

6-ethoxy-1,3-benzothiazol-2-amine 합성 방법

합성회로 1

반응 조건

1.1 Solvents: Acetic acid ; 10 - 20 min, cooled

1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt

1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 11, heated

1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt

1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 11, heated

참조

합성회로 2

합성회로 3

합성회로 4

반응 조건

1.1 Reagents: Hydrochloric acid , Bromine Solvents: Ethanol , Acetic acid ; 1 h, reflux

참조

- Synthesis and in-vitro biological evaluation of Schiff base and azetidinone of 6-ethoxy 2-aminobenzothiazole derivatives, World Journal of Pharmacy and Pharmaceutical Sciences, 2018, 7(2), 797-805

합성회로 5

반응 조건

1.1 Solvents: Acetic acid ; 10 - 20 min, 0 °C

1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 3 h, rt

1.3 Reagents: Ammonia Solvents: Water ; pH 11.0, rt

1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 3 h, rt

1.3 Reagents: Ammonia Solvents: Water ; pH 11.0, rt

참조

- Synthesis of benzimidazolyl-1,3,4-oxadiazol-2ylthio-N-phenyl (benzothiazolyl) acetamides as antibacterial, antifungal and antituberculosis agents, European Journal of Medicinal Chemistry, 2012, 53, 41-51

합성회로 6

반응 조건

1.1 Reagents: Bromine Solvents: Acetic acid ; 20 min, cooled; < 10 °C; 2 - 4 h, rt

1.2 Reagents: Ammonia Solvents: Water ; pH 11, rt

1.2 Reagents: Ammonia Solvents: Water ; pH 11, rt

참조

- New quinolinyl-1,3,4-oxadiazoles: synthesis, in vitro antibacterial, antifungal and antituberculosis studies, Medicinal Chemistry, 2013, 9(4), 596-607

합성회로 7

반응 조건

1.1 Solvents: Acetic acid ; 10 - 20 min, cooled

1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt

1.3 Reagents: Ammonia Solvents: Water ; pH 11.0, heated

1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt

1.3 Reagents: Ammonia Solvents: Water ; pH 11.0, heated

참조

- Synthesis of coumarin-based 1,3,4-oxadiazol-2-ylthio-N-phenyl/benzothiazolyl acetamides as antimicrobial and antituberculosis agents, Medicinal Chemistry Research, 2013, 22(1), 195-210

합성회로 8

반응 조건

1.1 Reagents: Acetic acid , Bromine ; 0 °C → rt; 3 - 24 h, rt

1.2 Reagents: Ammonia Solvents: Water ; pH 10, rt

1.2 Reagents: Ammonia Solvents: Water ; pH 10, rt

참조

- Chagas Disease Drug Discovery: Multiparametric Lead Optimization against Trypanosoma cruzi in Acylaminobenzothiazole Series, Journal of Medicinal Chemistry, 2019, 62(22), 10362-10375

합성회로 9

합성회로 10

반응 조건

1.1 Solvents: Acetic acid ; 0 - 5 °C

1.2 Reagents: Bromine Solvents: Acetic acid ; 0 - 5 °C; 24 h, 0 - 5 °C

1.3 Reagents: Sodium carbonate ; neutralized

1.2 Reagents: Bromine Solvents: Acetic acid ; 0 - 5 °C; 24 h, 0 - 5 °C

1.3 Reagents: Sodium carbonate ; neutralized

참조

- Synthesis and antibacterial activity of 1-(2-diazo-6-ethoxybenzothiazolyl) substituted benzene derivatives, International Journal of Current Chemistry, 2010, 1(3), 175-179

합성회로 11

합성회로 12

합성회로 13

반응 조건

1.1 Solvents: Ethanol ; reflux

참조

- Exploration of novel ureidobenzothiazole library against neuroinflammation, Bulletin of the Korean Chemical Society, 2011, 32(10), 3805-3808

합성회로 14

합성회로 15

합성회로 16

반응 조건

1.1 Solvents: Ethanol , Acetic acid

참조

- A further new method for the thiocyanation of organic compounds, Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1934, 67, 944-8

합성회로 17

6-ethoxy-1,3-benzothiazol-2-amine Raw materials

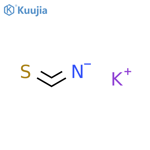

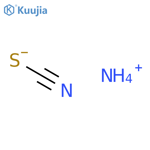

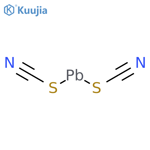

- bis(cyanosulfanyl)plumbane

- Potassium thiocyanate

- 2-Chloro-4-ethoxyphenol

- Thiocyanate

- CUPRIC THIOCYANATE

- Ammonium thiocyanate

6-ethoxy-1,3-benzothiazol-2-amine Preparation Products

6-ethoxy-1,3-benzothiazol-2-amine 관련 문헌

-

Jeffrey R. Bacon,Andrew T. Ellis,Adam W. McMahon,Philip J. Potts,John G. Williams J. Anal. At. Spectrom. 1994 9 267R

-

2. Thermodynamics of mixtures of 1-hydropentadecafluoro-n-heptane + 1:4-dioxanI. D. Watson,R. J. Knight,I. R. McKinnon,A. G. Williamson Trans. Faraday Soc. 1968 64 1763

-

Argha Saha,Asim Jana,Lokman H. Choudhury New J. Chem. 2018 42 17909

-

Gabriel Navarrete-Vázquez,Alfredo Alaniz-Palacios,Margarita Tlahuextl,Margarita Bernal-Uruchurtu,Hugo Tlahuext CrystEngComm 2012 14 1256

-

5. Index pages

94-45-1 (6-ethoxy-1,3-benzothiazol-2-amine) 관련 제품

- 54346-87-1(5-Methoxybenzo[d]thiazol-2-amine)

- 15850-79-0(4-ethoxy-1,3-benzothiazol-2-amine)

- 1747-60-0(6-methoxy-1,3-benzothiazol-2-amine)

- 896383-99-6(3-{6-4-(3-methoxyphenyl)piperazin-1-yl-6-oxohexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione)

- 937598-57-7(3-fluoro-4-(2,2,2-trifluoroethoxy)aniline)

- 116578-57-5(4-Pyridinepropanamine,N-methyl-)

- 1552704-63-8(5H,6H,7H,8H-1,2,4triazolo1,5-apyridine-7-carbaldehyde)

- 2375258-95-8(Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate)

- 1262006-19-8(3-(2,3-Difluorophenyl)-5-methoxybenzoic acid)

- 1592727-11-1(2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one)

추천 공급업체

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:94-45-1)2-Amino-6-ethoxybenzothiazole

순결:98%

재다:Company Customization

가격 ($):문의

Amadis Chemical Company Limited

(CAS:94-45-1)6-ethoxy-1,3-benzothiazol-2-amine

순결:99%

재다:500g

가격 ($):368